molecular formula C14H17N3OS2 B4741348 N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide

Cat. No. B4741348
M. Wt: 307.4 g/mol
InChI Key: YJNCMDYHWDXQQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide, commonly known as IBT, is a chemical compound that has been synthesized for its potential pharmacological properties. IBT is a member of the thiadiazole family, which is known for its diverse biological activities. The synthesis and study of IBT have been of great interest to scientists due to its potential use in drug development.

Mechanism of Action

The mechanism of action of IBT is not fully understood, but it is thought to involve the modulation of GABA receptors. GABA is an inhibitory neurotransmitter that plays a key role in the regulation of neuronal excitability. IBT has been shown to enhance the binding of GABA to its receptors, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
IBT has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and to reduce pain in animal models of neuropathic pain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and to protect against dopaminergic neuron loss in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of IBT is that it has a high affinity for GABA receptors, which are widely distributed in the brain. This makes it a potentially useful tool for studying the role of GABA in neuronal function. However, one limitation of IBT is that it is not very soluble in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are many potential future directions for research on IBT. One area of interest is the development of new drugs based on the structure of IBT. Another area of interest is the study of the molecular mechanisms underlying the effects of IBT on neuronal function. Additionally, there is growing interest in the use of IBT as a tool for studying the role of GABA in the regulation of neuronal activity. Further research is needed to fully understand the potential applications of IBT in drug development and basic neuroscience research.

Scientific Research Applications

IBT has been studied for its potential pharmacological properties, including its use as an anticonvulsant, anti-inflammatory, and analgesic agent. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. IBT has been shown to have a high affinity for GABA receptors, which are involved in the regulation of neuronal excitability.

properties

IUPAC Name

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS2/c1-10(2)8-13-16-17-14(20-13)15-12(18)9-19-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNCMDYHWDXQQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide
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N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide
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N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide
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N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide
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N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide
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N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide

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